molecular formula C15H11F3O B1360568 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-69-6

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1360568
CAS No.: 898767-69-6
M. Wt: 264.24 g/mol
InChI Key: KDXITCYWNAIQDX-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H10F3O It is a fluorinated derivative of propiophenone, characterized by the presence of three fluorine atoms on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and 3-fluorobenzaldehyde.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3,4-difluorobenzene with magnesium in anhydrous ether. This forms 3,4-difluorophenylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then reacted with 3-fluorobenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of 3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially affecting its bioavailability and interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetylene
  • 3,4-Difluorophenol
  • 3,3’-Difluorobenzophenone

Uniqueness

3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. The specific arrangement of fluorine atoms and the ketone group make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXITCYWNAIQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644553
Record name 1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-69-6
Record name 1-Propanone, 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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